molecular formula C21H25N3O4 B8358005 4-[6-(4-hydroxypiperidin-1-yl)-3-methylpyridine-2-amido]-3,5-dimethylbenzoic acid

4-[6-(4-hydroxypiperidin-1-yl)-3-methylpyridine-2-amido]-3,5-dimethylbenzoic acid

Cat. No. B8358005
M. Wt: 383.4 g/mol
InChI Key: WOJKYHBOHSQZDW-UHFFFAOYSA-N
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Patent
US08642768B2

Procedure details

4-Hydroxypiperidine (171.2 g, 1660 mmoles) is added to a solution of methyl 4-[(6-chloro-3-methyl-pyridine-2-carbonyl)amino]-3,5-dimethyl-benzoate (69 g, 207.3 mmoles) in N-methylpyrrolidone (483 mL) and the mixture is stirred at 150° C. for 4 hours. The mixture is cooled to ambient temperature and poured into water (1000 mL). The mixture is washed with methyl t-butyl ether (300 mL). The aqueous layer is then acidified to pH 2 with aqueous 36% HCl. The mixture is extracted with a solution of 1/1 ethyl acetate/methyl-t-butyl ether (3×250 mL). The organic layer is evaporated to dryness. Water (500 mL) is added to the residue and the resulting mixture is stirred for 30 minutes, filtered and the filtered material dried in an oven vacuum at 45° C. overnight. The dried light brown solid is dissolved in acetone (500 mL) and heated to 50° C. Water (1000 mL) is slowly added and the mixture is stirred at 50° C. for 2 hours. The mixture is cooled to ambient temperature, filtered, and the filtered material dried under reduced pressure at 45° C. The dried material is stirred in ethyl acetate (600 mL) at 50° C. for two hours. The mixture is cooled to ambient temperature, filtered, and the filtered material dried under reduced pressure at 45° C. overnight to give the title compound as a white solid (50.8 g, 64%). Mass spectrum (m/z): 384.2 (M+1). 1H NMR (300 MHz, DMSO): 12.85 (s, 1H), 9.87 (s, 1H), 7.71 (s, 2H), 7.49 (d, J=8.7 Hz, 1H), 7.01 (d, J=8.7 Hz, 1H), 4.68 (d, J=4.1 Hz, 1H), 4.11-4.04 (m, 2H), 3.70 (m, 1H), 3.15-3.07 (m, 2H), 2.41 (s, 3H), 2.27 (s, 6H), 1.81-1.77 (m, 2H), 1.44-1.32 (m, 2H).
Quantity
171.2 g
Type
reactant
Reaction Step One
Quantity
483 mL
Type
solvent
Reaction Step One
Name
Quantity
1000 mL
Type
reactant
Reaction Step Two
Yield
64%

Identifiers

REACTION_CXSMILES
[OH:1][CH:2]1[CH2:7][CH2:6][NH:5][CH2:4][CH2:3]1.Cl[C:9]1[N:14]=[C:13]([C:15]([NH:17][C:18]2[C:27]([CH3:28])=[CH:26][C:21]([C:22]([O:24]C)=[O:23])=[CH:20][C:19]=2[CH3:29])=[O:16])[C:12]([CH3:30])=[CH:11][CH:10]=1.O>CN1CCCC1=O>[OH:1][CH:2]1[CH2:7][CH2:6][N:5]([C:9]2[N:14]=[C:13]([C:15]([NH:17][C:18]3[C:19]([CH3:29])=[CH:20][C:21]([C:22]([OH:24])=[O:23])=[CH:26][C:27]=3[CH3:28])=[O:16])[C:12]([CH3:30])=[CH:11][CH:10]=2)[CH2:4][CH2:3]1

Inputs

Step One
Name
Quantity
171.2 g
Type
reactant
Smiles
OC1CCNCC1
Name
Quantity
69 g
Type
reactant
Smiles
ClC1=CC=C(C(=N1)C(=O)NC1=C(C=C(C(=O)OC)C=C1C)C)C
Name
Quantity
483 mL
Type
solvent
Smiles
CN1C(CCC1)=O
Step Two
Name
Quantity
1000 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Stirring
Type
CUSTOM
Details
the mixture is stirred at 150° C. for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is cooled to ambient temperature
WASH
Type
WASH
Details
The mixture is washed with methyl t-butyl ether (300 mL)
EXTRACTION
Type
EXTRACTION
Details
The mixture is extracted with a solution of 1/1 ethyl acetate/methyl-t-butyl ether (3×250 mL)
CUSTOM
Type
CUSTOM
Details
The organic layer is evaporated to dryness
ADDITION
Type
ADDITION
Details
Water (500 mL) is added to the residue
STIRRING
Type
STIRRING
Details
the resulting mixture is stirred for 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the filtered material dried in an oven vacuum at 45° C. overnight
Duration
8 (± 8) h
DISSOLUTION
Type
DISSOLUTION
Details
The dried light brown solid is dissolved in acetone (500 mL)
TEMPERATURE
Type
TEMPERATURE
Details
heated to 50° C
ADDITION
Type
ADDITION
Details
Water (1000 mL) is slowly added
STIRRING
Type
STIRRING
Details
the mixture is stirred at 50° C. for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is cooled to ambient temperature
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the filtered material dried under reduced pressure at 45° C
STIRRING
Type
STIRRING
Details
The dried material is stirred in ethyl acetate (600 mL) at 50° C. for two hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is cooled to ambient temperature
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the filtered material dried under reduced pressure at 45° C. overnight
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
OC1CCN(CC1)C1=CC=C(C(=N1)C(=O)NC1=C(C=C(C(=O)O)C=C1C)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 50.8 g
YIELD: PERCENTYIELD 64%
YIELD: CALCULATEDPERCENTYIELD 63.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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